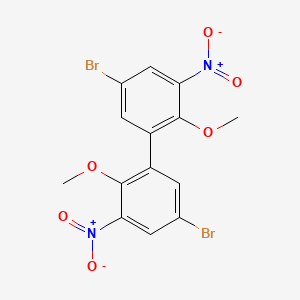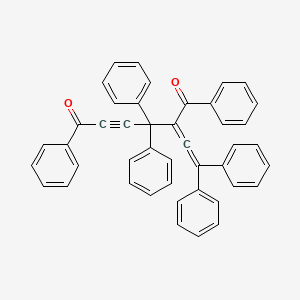
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the hex-2-yne-1,6-dione core through a series of condensation reactions.
Addition of Phenyl Groups: Subsequent steps involve the addition of phenyl groups to the core structure using Friedel-Crafts alkylation.
Formation of the Diphenylethenylidene Moiety: The final step involves the formation of the diphenylethenylidene moiety through a Wittig reaction, which introduces the double bond and completes the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted phenyl compounds.
Applications De Recherche Scientifique
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione: shares similarities with other conjugated organic compounds, such as:
Uniqueness
Structural Uniqueness:
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Propriétés
Numéro CAS |
96547-84-1 |
|---|---|
Formule moléculaire |
C44H30O2 |
Poids moléculaire |
590.7 g/mol |
InChI |
InChI=1S/C44H30O2/c45-42(36-23-11-3-12-24-36)31-32-44(38-27-15-5-16-28-38,39-29-17-6-18-30-39)41(43(46)37-25-13-4-14-26-37)33-40(34-19-7-1-8-20-34)35-21-9-2-10-22-35/h1-30H |
Clé InChI |
UPLQAUAILYDBHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



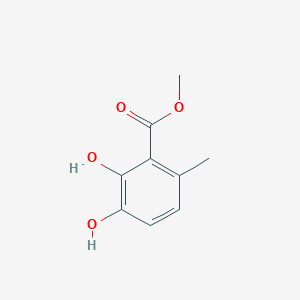
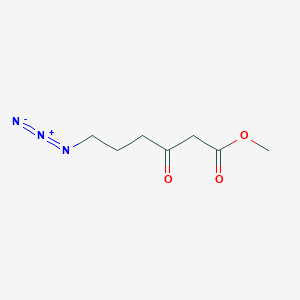

![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
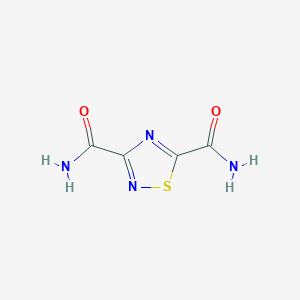
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)


